Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol structure
953046-62-3 structure
Nome do Produto:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
N.o CAS:953046-62-3
MF:C10H8FNO2
MW:193.174426078796
MDL:MFCD09701311
CID:829458
PubChem ID:50896551

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Propriedades químicas e físicas

Nomes e Identificadores

    • (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
    • [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
    • 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
    • [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
    • IIYKJLFWWAQROU-UHFFFAOYSA-N
    • STL414849
    • SBB073373
    • 6405AC
    • 3-(2-Fluorophenyl)-5-isoxazolemethanol
    • SY036327
    • ST45255963
    • [3-(2-Fluoro
    • 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
    • [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
    • EN300-232444
    • CS-0085277
    • SCHEMBL4275449
    • AC-29574
    • C10H8FNO2
    • [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
    • DA-40157
    • [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
    • 953046-62-3
    • AKOS005169233
    • (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
    • MFCD09701311
    • DTXSID60678946
    • CS-12052
    • SB40209
    • MDL: MFCD09701311
    • Inchi: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
    • Chave InChI: IIYKJLFWWAQROU-UHFFFAOYSA-N
    • SMILES: FC1C(C2C=C(CO)ON=2)=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 193.05390666g/mol
  • Massa monoisotópica: 193.05390666g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 191
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 46.3
  • XLogP3: 1.3

Propriedades Experimentais

  • Densidade: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Very slightly soluble (0.75 g/l) (25 º C),

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-232444-2.5g
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol
953046-62-3 95%
2.5g
$505.0 2024-06-19
TRC
F590008-10mg
(3-(2-fluorophenyl)isoxazol-5-yl)methanol
953046-62-3
10mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
Y1128264-50mg
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
953046-62-3 95%
50mg
$170 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y04755-250mg
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
953046-62-3 95%
250mg
¥1579.0 2023-09-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY036327-1g
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
953046-62-3 ≥95%
1g
¥1472.00 2024-07-09
abcr
AB449992-250 mg
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
953046-62-3
250MG
€231.60 2022-03-24
eNovation Chemicals LLC
D782052-1g
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
953046-62-3 95%
1g
$230 2024-07-20
Fluorochem
225866-250mg
3-(2-Fluorophenyl)isoxazol-5-yl)methanol
953046-62-3 95%
250mg
£150.00 2022-02-28
Fluorochem
225866-1g
3-(2-Fluorophenyl)isoxazol-5-yl)methanol
953046-62-3 95%
1g
£363.00 2022-02-28
Enamine
EN300-232444-5g
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol
953046-62-3 95%
5g
$775.0 2023-09-15

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ;  0 °C
1.2 Reagents: Triethylamine
Referência
Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition
Zheng, Ran; Feng, Fan; Zhang, Zhihui; Fu, Jiaxu; Su, Qing; et al, Molecular Diversity, 2020, 24(2), 423-435

Método de produção 2

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran ,  Pyridine ;  1 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1.5 - 4 h, 50 - 60 °C
Referência
Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonists
Landge, Kamalkishor P.; Oh, Ji Seon; Pae, Ae Nim; Park, Woo Kyu; Gong, Jae Yang; et al, Bulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  reflux
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
Referência
A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ring
Zhang, Dawei; Zhang, Yumin; Zhao, Tianqi; Li, Jing; Hou, Yaya; et al, Tetrahedron, 2016, 72(22), 2979-2987

Método de produção 4

Condições de reacção
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  60 °C
1.2 Reagents: Chlorosuccinimide ;  45 min, 60 °C
1.3 Reagents: Triethylamine ;  16 h, 60 °C
Referência
Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
Referência
Preparation of quinoline derivatives and their application as anticancer agents
, China, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine ,  Sodium hypochlorite Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Referência
Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects
, China, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ;  rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
Referência
Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysine
Hu, Dejin; Liu, Sufang; Huang, Tonghui; Tu, Haiyang; Li, Weiguo; et al, Youji Huaxue, 2010, 30(9), 1366-1371

Método de produção 8

Condições de reacção
1.1 Catalysts: Zinc chloride
Referência
An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation
Zhang, Dawei; Chen, Xiaodong; Guo, Xue; Zhang, Yumin; Hou, Yaya; et al, Monatshefte fuer Chemie, 2016, 147(9), 1605-1614

Método de produção 9

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ;  25 °C
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ;  0 °C → reflux
Referência
Nicotinic acid derivative useful in treatment of cancer and its preparation
, China, , ,

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
A859094
Pureza:99%/99%/99%/99%
Quantidade:1g/5g/500mg/250mg
Preço ($):327.0/1306.0/218.0/163.0